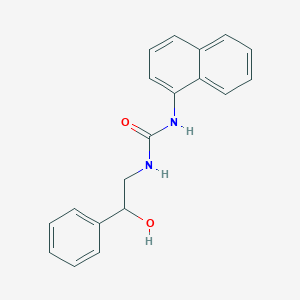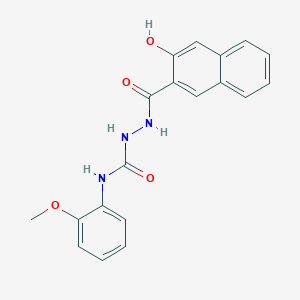![molecular formula C22H32Cl3NO3 B5248809 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with dodecanoic acid chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)-3-methylbenzamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)octanamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
Uniqueness
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its long dodecanamide chain differentiates it from other similar compounds, potentially affecting its solubility, stability, and biological activity.
Propriétés
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl3NO3/c1-3-4-5-6-7-8-9-10-11-12-20(28)26-21(22(23,24)25)29-19-15-13-18(14-16-19)17(2)27/h13-16,21H,3-12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTEGAGBGIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5248733.png)
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![N-[(5-methyl-2-thienyl)methyl]nicotinamide 1-oxide](/img/structure/B5248745.png)
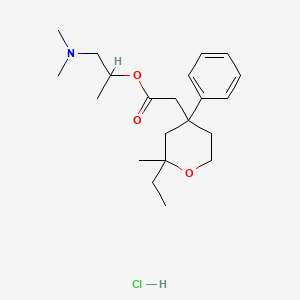
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5248760.png)
![3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5248767.png)
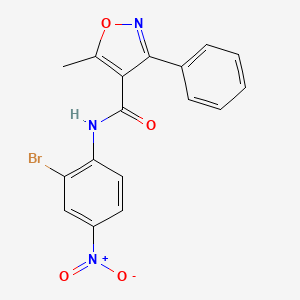
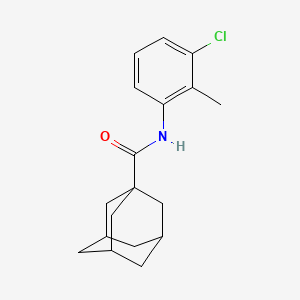
![2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5248783.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5248791.png)
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-one](/img/structure/B5248799.png)
![4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5248816.png)
